Cardiac vs. Pancreatic KATP Channel Selectivity
HMR 1098 exhibits a 400–800-fold selectivity for cardiac KATP channels over pancreatic β-cell KATP channels, a key differentiator from non-selective sulfonylureas like glibenclamide. In whole-cell patch-clamp recordings, HMR 1098 inhibits SUR2A/Kir6.2 (cardiac) channels with an IC50 of 2.1 μM, whereas inhibition of SUR1/Kir6.2 (pancreatic) channels requires an IC50 of 860 μM [1]. In contrast, glibenclamide is a high-affinity inhibitor of pancreatic SUR1/Kir6.2 channels, with a Ki of approximately 1.5 nM [2]. This massive difference in selectivity profile translates directly to in vivo outcomes.
SUR1 IC50 860 μM
400–800-fold selectivity
Glibenclamide: SUR1 Ki ~1.5 nM (reverse)
| Evidence Dimension | IC50 for SUR2A/Kir6.2 (Cardiac) vs. SUR1/Kir6.2 (Pancreatic) KATP Channel Inhibition |
|---|---|
| Target Compound Data | IC50 = 2.1 μM (SUR2A/Kir6.2); IC50 = 860 μM (SUR1/Kir6.2) |
| Comparator Or Baseline | Glibenclamide: Ki = ~1.5 nM for SUR1; ~0.5 μM for SUR2A/2B (radioligand binding) |
| Quantified Difference | HMR 1098: 400–800-fold more potent on SUR2A vs. SUR1. Glibenclamide: ~300-fold more potent on SUR1 vs. SUR2A. |
| Conditions | Whole-cell patch-clamp of recombinant channels expressed in tsA201 or COS-1 cells; radioligand binding assays. |
Why This Matters
This quantitative selectivity profile dictates that HMR 1098 is the appropriate tool for studies requiring cardiac KATP channel blockade without confounding effects on insulin secretion and blood glucose, a critical consideration for in vivo models and therapeutic safety.
- [1] Manning Fox JE, et al. Cardioselectivity of the sulphonylurea HMR 1098: studies on native and recombinant cardiac and pancreatic KATP channels. Br J Pharmacol. 2002;135(2):480-488. View Source
- [2] Russ U, et al. Binding and effect of HMR 1883, a novel sulfonylthiourea, on KATP channels. J Pharmacol Exp Ther. 2001;299(2):560-566. View Source
